molecular formula C26H33N3O5 B11427150 3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11427150
M. Wt: 467.6 g/mol
InChI Key: RBPSCDVKJSZNEY-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, oxadiazole, and benzamide moieties.

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves several steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the benzamide group and the ethoxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The benzamide group can bind to proteins, affecting their function. These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Compared to other similar compounds, 3,4,5-triethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3,4,5-triethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-triethoxy-N-methyl-N-(3-methylphenyl)benzamide

These compounds share some structural similarities but differ in their specific functional groups and overall properties .

Properties

Molecular Formula

C26H33N3O5

Molecular Weight

467.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C26H33N3O5/c1-7-31-21-14-20(15-22(32-8-2)24(21)33-9-3)26(30)29(17(4)5)16-23-27-25(28-34-23)19-12-10-11-18(6)13-19/h10-15,17H,7-9,16H2,1-6H3

InChI Key

RBPSCDVKJSZNEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC2=NC(=NO2)C3=CC=CC(=C3)C)C(C)C

Origin of Product

United States

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